Navigating Trifluoromethylated Scaffolds: A Technical Guide to Methyl 3-methyl-4-(trifluoromethyl)benzoate
Navigating Trifluoromethylated Scaffolds: A Technical Guide to Methyl 3-methyl-4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoates in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's biological activity and material properties.[1] Methyl 3-methyl-4-(trifluoromethyl)benzoate, a substituted aromatic ester, embodies this principle. While specific public domain data for this exact regioisomer (CAS Number: 957205-72-0) is limited, this guide will provide a comprehensive technical overview by drawing upon established knowledge of closely related trifluoromethylated benzoates. By examining the synthesis, properties, and applications of its isomers, we can build a robust framework for understanding and utilizing this important chemical entity.
This guide will serve as a valuable resource for professionals in pharmaceutical development, agrochemical synthesis, and materials science, offering insights into the nuanced role of trifluoromethylated building blocks in creating novel and effective molecules.
Physicochemical and Spectroscopic Profile
Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. The table below summarizes key properties, largely inferred from data available for isomeric trifluoromethylated methyl benzoates. These values provide a baseline for experimental design and computational modeling.
| Property | Value (Inferred) | Source / Comments |
| CAS Number | 957205-72-0 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₉F₃O₂ | - |
| Molecular Weight | 218.18 g/mol | - |
| Appearance | Colorless to light yellow liquid | Inferred from related isomers[2] |
| Boiling Point | ~94-95 °C / 21 mmHg | Based on Methyl 4-(trifluoromethyl)benzoate |
| Density | ~1.2-1.3 g/mL at 25 °C | Based on isomers[2] |
| Refractive Index | ~1.451 at 20 °C | Based on Methyl 4-(trifluoromethyl)benzoate |
| Solubility | Soluble in various organic solvents | Inferred from general properties of similar compounds[2] |
Spectroscopic Data Interpretation:
Synthesis and Reaction Mechanisms
The synthesis of trifluoromethylated methyl benzoates typically involves a multi-step process. While a specific, validated protocol for Methyl 3-methyl-4-(trifluoromethyl)benzoate is not publicly detailed, a general and adaptable synthetic strategy can be derived from established methods for its isomers.
A common approach involves the esterification of the corresponding carboxylic acid. A plausible synthetic route is outlined below:
Caption: General workflow for the synthesis of Methyl 3-methyl-4-(trifluoromethyl)benzoate.
Experimental Protocol: Fischer Esterification (General Procedure)
This protocol is a generalized procedure based on the Fischer esterification of benzoic acids and can be adapted for the synthesis of Methyl 3-methyl-4-(trifluoromethyl)benzoate.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Causality in Experimental Choices:
-
Excess Methanol: Using methanol as both a reactant and a solvent shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[4]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4]
-
TLC Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting carboxylic acid (which is more polar and will have a lower Rf value) and the appearance of the less polar ester product (higher Rf value).[5]
Applications in Drug Discovery and Materials Science
The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated benzoates valuable intermediates in the synthesis of a wide range of functional molecules.
Pharmaceutical Development:
The -CF3 group is a bioisostere for several other functional groups and can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1] While specific drugs derived from Methyl 3-methyl-4-(trifluoromethyl)benzoate are not documented, its structural motifs are present in various pharmacologically active compounds. It serves as a critical building block for creating more complex molecules with potential therapeutic applications.[6]
Caption: The role of Methyl 3-methyl-4-(trifluoromethyl)benzoate as an intermediate in drug discovery.
Materials Science:
In materials science, the incorporation of fluorinated moieties can enhance the thermal stability, chemical resistance, and other physical properties of polymers and coatings.[2] Trifluoromethylated benzoates can be used as monomers or additives in the development of high-performance materials.[7]
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control and reaction monitoring. The following techniques are suitable for the analysis of Methyl 3-methyl-4-(trifluoromethyl)benzoate.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for assessing the purity and quantifying the concentration of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.[8]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is ideal for identifying and quantifying volatile compounds. The mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its fragments.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is indispensable for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the molecular structure and confirm the positions of the methyl and trifluoromethyl groups on the aromatic ring.[8]
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 3-methyl-4-(trifluoromethyl)benzoate is not widely available, the safety precautions for its isomers should be followed.
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[3][9] It is also likely a combustible liquid.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
Conclusion
Methyl 3-methyl-4-(trifluoromethyl)benzoate represents a valuable, albeit under-documented, building block in the chemist's toolbox. By understanding the properties and reactivity of its more studied isomers, researchers can effectively harness its potential in the synthesis of novel pharmaceuticals and advanced materials. The strategic placement of the methyl and trifluoromethyl groups on the benzoate core offers a unique scaffold for further chemical exploration and innovation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like Methyl 3-methyl-4-(trifluoromethyl)benzoate will undoubtedly increase.
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SciSpace. Synthesis method of o-trifluoromethyl methyl benzoate, m-trifluoromethyl methyl benzoate and p-trifluoromethyl methyl benzoate (2017). [Link]
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